N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a synthetic benzothiazole derivative characterized by a bifunctional heterocyclic core. The compound features two benzothiazole moieties: one substituted with 4,7-dimethoxy groups and another at position 6 with a carboxamide linker to a 3-(dimethylamino)propyl chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Benzothiazoles are known for diverse biological activities, including kinase inhibition and anticancer properties, attributed to their ability to interact with cellular targets via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2.ClH/c1-25(2)10-5-11-26(21(27)14-6-7-15-18(12-14)30-13-23-15)22-24-19-16(28-3)8-9-17(29-4)20(19)31-22;/h6-9,12-13H,5,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKMYUQVWZLLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its biological activity, focusing on its antiproliferative, antioxidative, and potential therapeutic effects against various diseases.
- Molecular Formula : C30H35ClN4O5S2
- Molecular Weight : 631.2 g/mol
- CAS Number : 1135138-09-8
Antiproliferative Activity
Recent studies have demonstrated the compound's potential as an antiproliferative agent against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87 | 0.6 - 2.0 | Induction of apoptosis via PI3K/AKT pathway |
| HeLa | 0.5 - 1.5 | Suppression of cell migration and invasion |
| MCF-7 | 0.8 - 2.5 | Activation of caspases leading to apoptosis |
The compound has shown significant cytotoxicity in nanomolar concentrations, indicating its potential as a therapeutic agent in cancer treatment .
Antioxidative Activity
The antioxidative properties of this compound have been evaluated using various assays, including DPPH and FRAP. The results indicated that:
- The compound exhibited strong free radical scavenging abilities.
- It was more potent than standard antioxidants like butylated hydroxytoluene (BHT) in both assays, showcasing its potential role in preventing oxidative stress-related diseases .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effect of the compound on U87 and HeLa cells, revealing that it induces apoptosis through the suppression of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation in many cancers .
- Gastrointestinal Cancer : Another study focused on gastrointestinal cancer cells, demonstrating that the compound significantly increased caspase expression (caspase-3, 8, and 9), indicating its role in promoting apoptosis .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Mechanism : Its ability to scavenge free radicals contributes to its protective effects against cellular damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Structural Divergence :
- The target compound’s methoxy groups (electron-donating) contrast with the dihydroxybenzylidene substituents (electron-withdrawing and chelation-capable) in Compounds 15 and 16. This difference impacts electronic properties and target selectivity.
- The carboxamide linker in the target compound offers hydrolytic stability compared to the ester groups in Compounds 15 and 16, which are prone to enzymatic cleavage .
Physicochemical Properties: The hydrochloride salt in the target compound significantly enhances water solubility (>100 mg/mL estimated) compared to the neutral, ester-containing Compounds 15 and 16 (solubility <10 mg/mL in aqueous buffers). The dimethylamino group introduces basicity (pKa ~8.5–9.5), enabling pH-dependent membrane permeability, whereas Compounds 15 and 16 rely on polar hydroxy groups for solubility .
In contrast, the target compound’s dimethoxy and tertiary amine groups suggest a mechanism involving receptor or enzyme binding (e.g., kinase inhibition). The benzodithiazine core in Compounds 15 and 16 includes a sulfonyl group (SO₂), which may confer rigidity and influence binding kinetics, whereas the benzothiazole core in the target compound allows greater conformational flexibility .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for optimizing the yield of N-(4,7-dimethoxybenzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzothiazole-6-carboxamide hydrochloride?
- Methodological Answer : Begin with a nucleophilic substitution reaction between 4,7-dimethoxy-1,3-benzothiazol-2-amine and 3-(dimethylamino)propyl chloride under reflux in ethanol (70–80°C). Monitor reaction progress via TLC and purify intermediates using flash chromatography (ethyl acetate/hexane gradients). Final carboxamide coupling can be achieved using HATU/DMAP in DMF, followed by HCl salt formation . Optimize solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) to improve yields.
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of -/-NMR to confirm substituent positions on the benzothiazole core (e.g., methoxy groups at C4/C7). IR spectroscopy can verify carbonyl stretches (~1650 cm) and secondary amine N–H bending (~1550 cm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion [M+H] of CHNOSHCl. Purity (>95%) can be confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations via nonlinear regression. Include positive controls (e.g., doxorubicin) and validate dose-response curves in triplicate. Solubility in DMSO/PBS should be confirmed prior to assays to avoid false negatives .
Advanced Research Questions
Q. How can computational methods resolve contradictions in observed vs. predicted bioactivity data?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to compare binding affinities across protein targets (e.g., kinases vs. GPCRs). If experimental IC values conflict with docking scores, use molecular dynamics simulations (GROMACS) to assess ligand-protein stability over 100 ns. Analyze RMSD/RMSF plots to identify flexible regions affecting binding. Cross-validate with free-energy perturbation (FEP) calculations for ΔΔG predictions .
Q. What experimental design strategies minimize variability in solubility and stability studies?
- Methodological Answer : Apply a Box-Behnken design (three factors: pH, temperature, and ionic strength) to model solubility profiles. Use response surface methodology (RSM) to identify optimal conditions. For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Analyze degradation kinetics via Arrhenius plots to predict shelf-life. Orthogonal testing (e.g., DSC for polymorphic transitions) can resolve formulation inconsistencies .
Q. How do researchers address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) to correlate cytotoxicity with gene expression (e.g., apoptosis regulators like Bcl-2). Use cluster analysis (PCA or hierarchical clustering) to group cell lines by sensitivity. Validate mechanistic hypotheses via siRNA knockdown of putative resistance genes. Include metabolic stability assays (microsomal incubation) to rule out pharmacokinetic confounders .
Interdisciplinary and Engineering Considerations
Q. What reactor designs improve scalability for large-scale synthesis?
- Methodological Answer : Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C on silica) to enhance mass transfer and reduce reaction time. Optimize residence time (5–10 min) and temperature (60–70°C) via CFD simulations (COMSOL Multiphysics). Monitor in-line via FTIR for real-time yield adjustments. For HCl salt precipitation, employ anti-solvent crystallization with controlled cooling rates .
Q. How can AI-driven platforms accelerate reaction optimization?
- Methodological Answer : Train neural networks (TensorFlow/PyTorch) on historical synthesis data (yield, solvent, catalyst) to predict optimal conditions. Implement Bayesian optimization for high-throughput experimentation (HTE) to explore parameter space efficiently. Integrate robotic liquid handlers for autonomous parameter adjustment (e.g., reagent stoichiometry, pH). Validate AI models with leave-one-out cross-validation (LOOCV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
